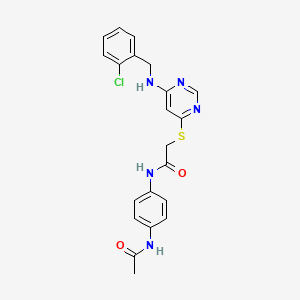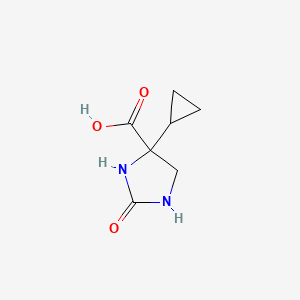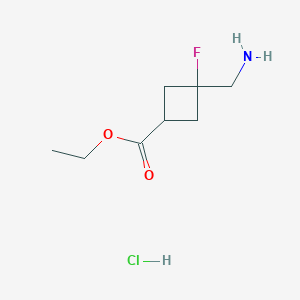![molecular formula C17H12F3NO4 B2409515 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate CAS No. 721903-53-3](/img/structure/B2409515.png)
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, also known as TFAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and electronics.
Scientific Research Applications
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.
In addition to its application in drug discovery, [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has also been studied for its potential use in material science and electronics. It has been shown to exhibit excellent thermal stability and solubility, making it suitable for the development of organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been shown to exhibit potent inhibitory activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. It has also been shown to exhibit antibacterial activity against various antibiotic-resistant bacteria, including MRSA and VRE.
Advantages and Limitations for Lab Experiments
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has several advantages for lab experiments, including high purity and yield, excellent solubility, and thermal stability. However, it also has some limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for the study of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, including:
1. Further investigation of its mechanism of action and potential targets.
2. Development of new derivatives with improved efficacy and reduced toxicity.
3. Exploration of its potential applications in material science and electronics.
4. Investigation of its potential use as a tool for chemical biology research.
5. Study of its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and electronics. Its synthesis method has been optimized to yield high purity and yield, making it suitable for various applications. [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been shown to exhibit potent inhibitory activity against various cancer cell lines and antibiotic-resistant bacteria, making it a potential candidate for the development of new drugs and antibiotics. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate can be synthesized through a multistep reaction starting from 4-nitrobenzaldehyde and 2-amino-2-(trifluoromethyl)ethylamine. The reaction involves the formation of various intermediates, including Schiff base, which is then reduced to yield [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate. The synthesis method has been optimized to yield high purity and yield of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, making it suitable for various applications.
properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)13-3-1-2-4-14(13)21-15(23)10-25-16(24)12-7-5-11(9-22)6-8-12/h1-9H,10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOVFBKEZYTGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)






![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)
![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)